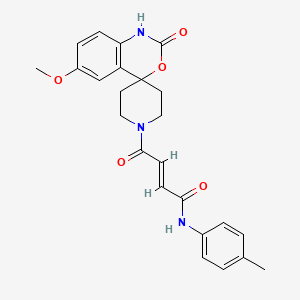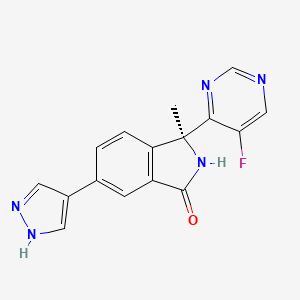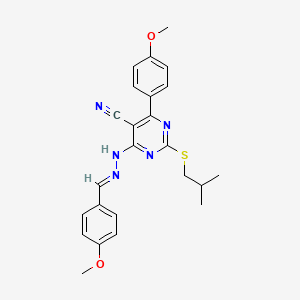
Lsd1-IN-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lsd1-IN-21 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. This enzyme plays a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histone proteins, thereby influencing chromatin structure and gene transcription. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases where LSD1 is implicated .
Vorbereitungsmethoden
The synthesis of Lsd1-IN-21 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s inhibitory activity against LSD1. This may involve reactions such as alkylation, acylation, or sulfonation.
Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Lsd1-IN-21 undergoes various chemical reactions, primarily focusing on its interaction with LSD1. The types of reactions it undergoes include:
Oxidation: this compound can participate in oxidation reactions, particularly involving the flavin adenine dinucleotide (FAD) cofactor in LSD1.
Reduction: The compound may also undergo reduction reactions, depending on the specific conditions and reagents used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to modify its activity or properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Lsd1-IN-21 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit LSD1 activity in cancer cells, thereby reducing tumor growth and proliferation. .
Epigenetic Studies: The compound is used to study the role of LSD1 in epigenetic regulation and gene expression.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting LSD1.
Neurodegenerative Diseases: Research has also explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer’s disease, where LSD1 is implicated in neuronal function and pathology.
Wirkmechanismus
Lsd1-IN-21 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. The compound interacts with the flavin adenine dinucleotide (FAD) cofactor in LSD1, preventing the enzyme from catalyzing the demethylation of histone lysine residues. This inhibition leads to the accumulation of methylated histones, altering chromatin structure and gene expression. The molecular targets and pathways involved include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key substrates for LSD1 .
Vergleich Mit ähnlichen Verbindungen
Lsd1-IN-21 is part of a broader class of LSD1 inhibitors, which can be grouped into covalent and non-covalent inhibitors. Some similar compounds include:
Tranylcypromine: A covalent inhibitor that binds to the FAD cofactor in LSD1.
Iadademstat (ORY-1001): Another covalent inhibitor with high selectivity for LSD1.
Bomedemstat (IMG-7289): A covalent inhibitor used in clinical trials for hematological cancers.
Pulrodemstat (CC-90011):
Seclidemstat (SP-2577): A non-covalent inhibitor being studied for its effects on LSD1 and other targets
This compound is unique in its specific binding mode and inhibitory potency, making it a valuable tool for research and therapeutic development. Its structure and activity profile distinguish it from other LSD1 inhibitors, providing unique advantages in certain applications.
Eigenschaften
Molekularformel |
C24H25N5O2S |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-6-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-(2-methylpropylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C24H25N5O2S/c1-16(2)15-32-24-27-22(18-7-11-20(31-4)12-8-18)21(13-25)23(28-24)29-26-14-17-5-9-19(30-3)10-6-17/h5-12,14,16H,15H2,1-4H3,(H,27,28,29)/b26-14+ |
InChI-Schlüssel |
FIYSSQSHFHBMNN-VULFUBBASA-N |
Isomerische SMILES |
CC(C)CSC1=NC(=C(C(=N1)N/N=C/C2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)CSC1=NC(=C(C(=N1)NN=CC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


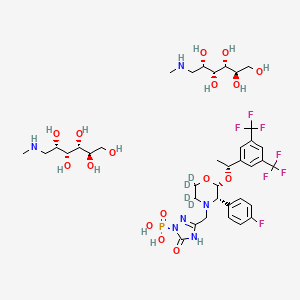
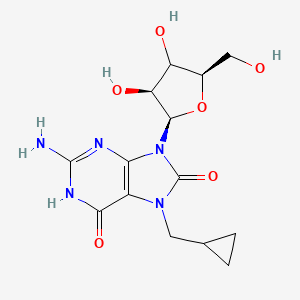
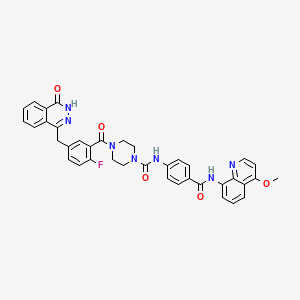
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
